A Comprehensive Technical Guide to 9,9-Dimethyl-9,10-dihydroacridine
A Comprehensive Technical Guide to 9,9-Dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 6267-02-3
Introduction
9,9-Dimethyl-9,10-dihydroacridine, also known as 9,9-Dimethylacridan, is a heterocyclic organic compound built upon the acridine (B1665455) scaffold. Its chemical structure features a tricyclic system with two methyl groups substituted at the 9th position. This substitution prevents oxidation to the corresponding acridine, enhancing its stability and making it a valuable building block in various chemical syntheses. While the broader class of acridine derivatives has garnered significant attention for a wide range of pharmacological activities, 9,9-Dimethyl-9,10-dihydroacridine is predominantly utilized in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Its unique photophysical properties make it an excellent component for designing thermally activated delayed fluorescence (TADF) emitters.[2] This guide provides a detailed overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its relevance to researchers in both materials science and drug development.
Chemical and Physical Properties
9,9-Dimethyl-9,10-dihydroacridine is a white to off-white crystalline solid at room temperature.[1] It is generally soluble in many organic solvents but insoluble in water.[3]
Table 1: General and Physical Properties of 9,9-Dimethyl-9,10-dihydroacridine
| Property | Value | Reference |
| CAS Number | 6267-02-3 | [4] |
| Molecular Formula | C₁₅H₁₅N | [1][4][5] |
| Molecular Weight | 209.29 g/mol | [4][5] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 120-128 °C | |
| Boiling Point | 155 °C at 1 mmHg | [3] |
| Solubility | Soluble in acetone, benzene, chloroform, ethanol; slightly soluble in gasoline; insoluble in water. | [3] |
Table 2: Spectroscopic Data for 9,9-Dimethyl-9,10-dihydroacridine
| Spectroscopic Data | Details | Reference |
| ¹H NMR (CDCl₃) | δ 7.20-7.00 (m, 4H), 6.85-6.70 (m, 4H), 1.60 (s, 6H) | [6] |
| ¹³C NMR (CDCl₃) | δ 141.2, 128.9, 126.8, 121.0, 113.8, 36.1, 31.5 | [6] |
| UV Absorption (CH₃CN) | λmax ≈ 284 nm | [3] |
Synthesis and Experimental Protocols
The synthesis of 9,9-disubstituted-9,10-dihydroacridines can be achieved through various methods. One common approach involves the reaction of N-phenylanthranilic acid derivatives with a suitable Grignard reagent, followed by an acid-catalyzed cyclization. However, this method can be complicated by competing elimination reactions.[7]
An improved, more general procedure for the synthesis of 9,9-dialkyl-9,10-dihydroacridines involves a two-step process:
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Bernthsen Acridine Synthesis: Reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under microwave irradiation to form the corresponding 9-alkylacridine.[7]
-
Grignard Reaction: The resulting 9-alkylacridine is then reacted with a Grignard reagent to introduce the second alkyl group at the 9-position.[7]
A detailed experimental protocol for a related compound, 9,9-diethyl-9,10-dihydroacridine, is described by Thompson et al. (2018), which can be adapted for the synthesis of the 9,9-dimethyl derivative by using appropriate starting materials (e.g., acetic acid in the Bernthsen reaction and methylmagnesium bromide in the Grignard step).[7]
Purification:
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system, such as toluene/petroleum ether.[7]
Applications in Drug Development and Biological Activity
While 9,9-Dimethyl-9,10-dihydroacridine itself has not been extensively studied for its pharmacological properties, the acridine scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications.
Derivatives of 9,10-dihydroacridine (B10567) have shown promise in several areas:
-
Antibacterial Agents: Some derivatives of 9,10-dihydroacridine have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism of action involves the disruption of bacterial cell division by promoting the polymerization of the FtsZ protein and disrupting the formation of the Z-ring.[8]
-
Anticancer Agents: The planar structure of the acridine ring allows it to intercalate with DNA, a mechanism that is exploited in several anticancer drugs.[9] While specific studies on the 9,9-dimethyl derivative are lacking, other substituted acridines have been shown to inhibit topoisomerase II and exhibit cytotoxic effects against various cancer cell lines.[9] For instance, certain spiro-acridine derivatives have been found to induce antitumor effects through the ROS-ERK/JNK signaling pathway in colorectal carcinoma cells.[10]
-
Neuroprotective Agents: Acridine derivatives have been investigated as potential treatments for Alzheimer's disease.[11] Some 9-substituted acridine derivatives have been shown to be effective inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.[12]
It is important to note that the biological activity of acridine derivatives is highly dependent on the nature and position of their substituents. The 9,9-dimethyl substitution in the subject compound significantly alters its geometry from the planar acridine, which may impact its ability to intercalate with DNA. This structural difference likely contributes to its primary use as a building block in materials science rather than as a direct therapeutic agent.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct interaction of 9,9-Dimethyl-9,10-dihydroacridine with any particular signaling pathways. As mentioned, some of its derivatives have been shown to modulate pathways such as the ROS-ERK/JNK pathway in the context of cancer.[10] The antibacterial mechanism of some 9,10-dihydroacridine derivatives is linked to the disruption of the FtsZ protein, which is a key component of the bacterial cell division machinery rather than a classical signaling pathway.[8]
For drug development professionals, the 9,9-Dimethyl-9,10-dihydroacridine core can be considered a stable and versatile scaffold for the synthesis of novel derivatives. The exploration of different substituents on the acridine ring system could lead to the discovery of new compounds with specific biological activities and the potential to modulate various signaling pathways.
Conclusion
9,9-Dimethyl-9,10-dihydroacridine is a well-characterized organic compound with a confirmed CAS number and established physical and chemical properties. Its primary application lies in the field of materials science, where its structural and photophysical characteristics are leveraged in the design of advanced materials such as OLEDs. While the broader acridine family is a rich source of pharmacologically active compounds, there is a notable lack of research into the specific biological activities of 9,9-Dimethyl-9,10-dihydroacridine itself. For professionals in drug development, this compound represents a stable and synthetically accessible scaffold that can be further functionalized to explore new chemical space and potentially discover novel therapeutic agents. Future research is warranted to investigate the biological profile of this compound and its derivatives to fully understand their potential in both materials science and medicinal chemistry.
References
- 1. CAS 6267-02-3: 9,9-Dimethyl-9,10-dihydroacridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 9,9-Dimethyl-9,10-dihydroacridine | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. AMTAC-19, a Spiro-Acridine Compound, Induces In Vitro Antitumor Effect via the ROS-ERK/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 12. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
